3-Quinolinecarbonitrile
Overview
Description
Synthetic Routes and Reaction Conditions:
Cyanoacetamide Condensation: One common method involves the condensation of cyanoacetamide with aniline derivatives in the presence of an acid catalyst. This reaction typically occurs in an alcoholic solvent and involves the use of trialkylorthoformate to yield 3-amino-2-cyanoacrylamide.
High-Throughput Screening: Another approach involves high-throughput screening for inhibitors of specific kinases, where substituted 4-anilino-3-quinolinecarbonitriles are synthesized as potent inhibitors.
Industrial Production Methods: Industrial production methods for 3-quinolinecarbonitrile often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly at the cyano group, to form various derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the quinoline ring system or the cyano group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, with reactions typically conducted under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring or the cyano group.
Mechanism of Action
Target of Action
3-Quinolinecarbonitrile, also known as Quinoline-3-carbonitrile, primarily targets Src and Abl kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival .
Mode of Action
This compound functions as a dual inhibitor of Src and Abl kinases . It ablates the tyrosine phosphorylation of Bcr-Abl in Chronic Myelogenous Leukemia (CML) cells and of v-Abl expressed in fibroblasts . It also inhibits the phosphorylation of cellular proteins, including STAT5, at concentrations that inhibit proliferation in CML cells .
Biochemical Pathways
The compound affects the Ras–mitogen-activated protein kinase (MAPK) signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. The compound’s inhibition of Src and Abl kinases disrupts this pathway, leading to downstream effects such as reduced cell proliferation and induced apoptosis .
Result of Action
The inhibition of Src and Abl kinases by this compound leads to antiproliferative and proapoptotic effects in CML cells . This means the compound can reduce the proliferation of these cells and induce programmed cell death, or apoptosis .
Biochemical Analysis
Biochemical Properties
3-Quinolinecarbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of various kinases. It interacts with enzymes such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), inhibiting their activity . These interactions are crucial in regulating cell signaling pathways and have implications in cancer therapy.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of tumor cell lines by targeting specific kinases . This compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of key proteins involved in these processes . For instance, it inhibits the phosphorylation of MEK1 kinase, which is a critical component of the MAPK signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered gene expression and cellular responses. The compound’s structure allows it to interact specifically with the active sites of these enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted through the kidneys. The compound’s metabolism can affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and nucleus, where it interacts with kinases and other proteins involved in cell signaling . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Scientific Research Applications
3-Quinolinecarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound is a potent inhibitor of Src and Abl kinases and has been studied for its antiproliferative effects.
3-Pyridinecarbonitrile: Similar in structure but with a pyridine ring instead of a quinoline ring, this compound is used in various chemical syntheses.
2-Pyridinecarbonitrile: Another related compound with a pyridine ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 3-Quinolinecarbonitrile: this compound stands out due to its unique quinoline ring system, which provides distinct chemical properties and reactivity compared to its pyridine analogs
Properties
IUPAC Name |
quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZYYBQGTSGDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188400 | |
Record name | Quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-64-5 | |
Record name | 3-Quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34846-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Quinolinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 3-quinolinecarbonitrile derivatives?
A1: Numerous studies highlight that appropriately substituted 3-quinolinecarbonitriles exhibit potent inhibitory activity against tyrosine kinases, particularly Src family kinases. [, , , ]
Q2: How do these compounds interact with Src kinase?
A2: Research indicates that 3-quinolinecarbonitriles bind to the ATP-binding site of Src kinase, acting as competitive inhibitors. This interaction disrupts the kinase's ability to phosphorylate downstream substrates, thereby interfering with cellular signaling cascades. [, , ]
Q3: What are the downstream consequences of Src kinase inhibition by this compound derivatives?
A3: Src kinase inhibition can impact various cellular processes, including proliferation, survival, angiogenesis, and migration. In the context of cancer, inhibiting Src kinase with 3-quinolinecarbonitriles has demonstrated antiproliferative effects and reduced tumor growth in preclinical models. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C10H6N2, and the molecular weight is 154.17 g/mol.
Q5: What are some key spectroscopic features of this compound?
A5: Infrared (IR) spectroscopy reveals a characteristic sharp peak for the nitrile (C≡N) group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the hydrogen and carbon atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, ]
Q6: Has the stability of this compound been investigated under plasma polymerization conditions?
A6: Yes, research has explored the plasma polymerization of this compound. Findings suggest the formation of a conjugated polynitrile thin film with potential applications in optoelectronic devices. [, ]
Q7: Are there reports on the catalytic properties of this compound itself?
A7: While the provided research focuses primarily on the biological activity of this compound derivatives, there's limited information on the catalytic properties of the unsubstituted compound itself.
Q8: Have computational methods been employed to study this compound derivatives?
A8: Yes, quantitative structure-activity relationship (QSAR) studies, molecular docking, and other computational approaches have been used to investigate the relationship between the structure of this compound derivatives and their Src kinase inhibitory activity. These studies help guide the design of more potent and selective inhibitors. [, , ]
Q9: How do substituents on the 4-anilino group of this compound influence Src kinase inhibition?
A9: Research suggests that the size and electronic properties of substituents at the 4-anilino position significantly impact Src kinase inhibitory activity. For instance, incorporating a 2,4-dichloro-5-methoxyphenyl group at this position has yielded potent Src inhibitors. [, , ]
Q10: What is the impact of modifying the 7-position of the this compound core?
A10: Introducing various groups, such as alkoxy, propoxy, furyl, thienyl, or ethynyl substituents, at the 7-position has led to diverse pharmacological profiles. These modifications can affect Src kinase inhibitory activity, cellular potency, and selectivity. [, , , , ]
Q11: Are there specific formulation strategies mentioned to enhance the stability, solubility, or bioavailability of this compound derivatives?
A11: While the provided research highlights the development of crystalline forms of certain this compound derivatives, detailed formulation strategies are not extensively discussed. []
Q12: Do the research papers provide details about the SHE (Safety, Health, and Environment) aspects of working with this compound and its derivatives?
A12: The provided research primarily focuses on the chemical and biological aspects of this compound derivatives. Detailed SHE considerations are not explicitly outlined.
Q13: Have the pharmacokinetic properties of this compound derivatives been investigated?
A13: Yes, some studies have explored the ADME (absorption, distribution, metabolism, excretion) characteristics of specific this compound analogs. For example, researchers have examined plasma levels and oral bioavailability in relation to structural modifications. []
Q14: What in vitro and in vivo models have been used to assess the efficacy of this compound derivatives?
A14: In vitro studies have utilized various cancer cell lines to evaluate antiproliferative effects, cell cycle arrest, and apoptosis induction. In vivo efficacy has been investigated in rodent xenograft models to assess tumor growth inhibition following treatment with this compound inhibitors. [, , , , ]
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